1-(Furan-2-yl)-3,4-dihydroisoquinoline
描述
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
1-(furan-2-yl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C13H11NO/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9H,7-8H2 |
InChI 键 |
FPFBTNSNJKDVAR-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=CO3 |
产品来源 |
United States |
科学研究应用
Antidepressant Properties
Research has highlighted the potential of 3,4-dihydroisoquinoline derivatives, including 1-(Furan-2-yl)-3,4-dihydroisoquinoline, as novel antidepressant agents. A series of compounds derived from this scaffold demonstrated protective effects against corticosterone-induced neuronal damage in PC12 cells. Specifically, compounds like 6a-1 showed significant reduction in immobility time in forced swim tests, indicating potential antidepressant effects .
Antifungal Activity
The compound has also been investigated for its antifungal properties. A study focused on derivatives of 3,4-dihydroisoquinolin-1(2H)-one revealed that certain compounds exhibited strong antioomycete activity against pathogens such as Pythium recalcitrans, suggesting applications in agricultural disease management .
Neuroprotective Effects
In a study assessing neuroprotective activities, this compound derivatives were evaluated for their ability to mitigate neurotoxicity induced by glucocorticoids in neuronal cell lines. The results indicated that these compounds could potentially serve as therapeutic agents for neurodegenerative conditions .
Antiproliferative Activity
The antiproliferative effects of various derivatives of this compound were tested against human cancer cell lines. The findings suggested that modifications at specific positions on the isoquinoline structure could enhance activity against cancer cells while maintaining low toxicity to normal cells .
Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant agents | Significant reduction in immobility time in tests |
| Agricultural Science | Antifungal agents | High efficacy against Pythium recalcitrans |
| Cancer Research | Antiproliferative compounds | Effective against cancer cell lines with low toxicity |
相似化合物的比较
Key Observations :
- Substituent Effects on Physical State : Alkenyl-substituted derivatives (e.g., 1-(But-3-en-1-yl)-3,4-DHIQ ) are typically oils, while furan- or glycosylated analogs (e.g., compound 10 ) form solids due to increased polarity and hydrogen-bonding capacity .
- Synthetic Yields : Allylation reactions (e.g., Pd-catalyzed methods) yield ~53% for alkenyl derivatives, whereas glycosylation approaches achieve >90% efficiency for furan-containing analogs .
Reactivity and Functionalization
Table 2: Reactivity in Key Reactions
Key Observations :
- Phosphinylation: The furan ring’s electron-rich nature may enhance nucleophilic additions at the α-position, similar to Reissert compound formation in other dihydroisoquinolines .
- Dakin-West Reaction: Unlike N-acyl tetrahydroisoquinoline carboxylic acids, which form trifluoroethyl derivatives under TFAA conditions, furan-substituted analogs may resist such rearrangements due to steric or electronic effects .
Key Observations :
- Antidepressant Potential: The furan group’s π-π stacking capability could enhance binding to serotonin receptors, similar to 6a-1, which showed reduced immobility time in forced swim tests .
- Enzyme Inhibition : Aryl-substituted analogs (e.g., nitro, chloro) exhibit stronger AChE inhibition than alkenyl derivatives, suggesting electronic effects dominate activity .
准备方法
Reaction Mechanism and Conditions
The reaction proceeds via oxidative dehydrogenation, where Pd/C facilitates hydrogen abstraction from the 1,2,3,4-tetrahydroisoquinoline substrate. Potassium phosphate trihydrate (K₃PO₄·3H₂O) acts as a base to stabilize intermediates, while molecular oxygen or air serves as the terminal oxidant. Key parameters include:
-
Catalyst loading : 40 mol% Pd/C
-
Solvent : Acetonitrile
-
Temperature : 60°C
-
Time : 12–22 hours
-
Additive : 20 mol% K₃PO₄·3H₂O
Under these conditions, 1-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes selective C1–C2 bond dehydrogenation to yield the target compound with high conversion rates (>80%). The catalyst is recoverable via filtration and reusable for multiple cycles without significant activity loss.
Substrate Scope and Limitations
This method accommodates diverse substituents at the C1 position, including alkyl, alkoxy, and halogen groups. However, electron-withdrawing groups (e.g., nitro) may reduce reaction efficiency due to decreased electron density at the dehydrogenation site.
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction provides a classical route to dihydroisoquinolines via acid-catalyzed cyclodehydration of β-phenylethylamide precursors. For this compound, the furan moiety is introduced early in the synthesis through appropriate amide substrates.
Synthetic Pathway
-
Amide formation : A furan-containing β-phenylethylamine is acylated with an acid chloride or anhydride.
-
Cyclodehydration : The amide is treated with phosphoryl chloride (POCl₃) or P₂O₅ under reflux, inducing cyclization to the dihydroisoquinoline core.
Example :
Optimization and Challenges
Yields typically range from 50–70%, depending on the electron-donating/withdrawing nature of substituents. Overcyclization to fully aromatic isoquinolines is a common side reaction, necessitating careful control of reaction time and temperature.
Cyclization via Imine Intermediates
A two-step cyclization strategy involving imine formation followed by annulation offers modular access to this compound.
Stepwise Procedure
-
Imine synthesis : Condensation of a furan-2-carbaldehyde with a β-phenylethylamine derivative forms an imine intermediate.
-
Cyclization : Treatment with homophthalic anhydride in toluene under reflux induces annulation, yielding the dihydroisoquinoline framework.
Conditions :
Advantages
Direct Alkylation Strategies
Direct functionalization of preformed dihydroisoquinolines via C–H activation offers a streamlined route to 1-(furan-2-yl) derivatives. A recent advancement employs tBuOK/DMSO/O₂ to mediate α-C(sp³)-H alkylation with furan-containing styrenes.
Reaction Protocol
Mechanistic Insights
The reaction proceeds via a radical pathway, where tBuOK generates a reactive enolate intermediate. Oxygen ensures turnover of the catalytic cycle by reoxidizing reduced palladium species.
Comparative Analysis of Preparation Methods
常见问题
Q. What are the primary synthetic routes for 1-(Furan-2-yl)-3,4-dihydroisoquinoline?
The compound can be synthesized via:
- Bischler-Napieralski Cyclization : A classic method involving cyclization of amides using POCl₃ in toluene. For example, 1-(2'-bromobenzoyl) derivatives were cyclized to form 3,4-dihydroisoquinoline scaffolds .
- Photocatalytic Semi-Dehydrogenation : A sustainable approach using MoS₂/ZnIn₂S₄ nanocomposites to dehydrogenate 1,2,3,4-tetrahydroisoquinoline precursors under visible light, achieving high selectivity and H₂ co-production .
- Aza-Henry Reactions : Nitromethane reacts with 3,4-dihydroisoquinoline under ambient conditions, followed by acylation/alkylation to yield Reissert-like derivatives .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For instance, methoxy and allyl groups in derivatives show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weights (e.g., HRMS m/z 239.1675 for allylated derivatives) .
- Infrared (IR) Spectroscopy : Detects functional groups like C=N stretches (~1600 cm⁻¹) in dihydroisoquinoline cores .
Q. What are the safety considerations for handling 3,4-dihydroisoquinoline derivatives?
- Acute Toxicity : Derivatives like 1-(2-phenylethyl)-3,4-dihydroisoquinoline are classified as Acute Tox. 2 (Dermal) and require PPE (gloves, goggles) to avoid skin/eye contact .
- Combustion Hazards : Toxic fumes (e.g., NOₓ, CO) may form during decomposition; use CO₂ or dry chemical extinguishers .
Advanced Research Questions
Q. How can stereoselectivity be controlled in allylation reactions of 3,4-dihydroisoquinolines?
- Chiral Ligand Systems : Cu-catalyzed asymmetric allylation with DTBM-SEGPHOS ligands achieves >90% enantiomeric excess (ee) in 1-allyltetrahydroisoquinoline derivatives. The reaction proceeds via π-allyl copper intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance ligand-metal coordination, improving stereochemical outcomes .
Q. What catalytic systems address contradictions in noble-metal vs. non-noble-metal efficiency for dehydrogenation?
- Noble Metals : Pd/C or Ru complexes are traditional but costly and prone to over-dehydrogenation (e.g., forming isoquinoline instead of dihydroisoquinoline) .
- Semiconductor Photocatalysts : MoS₂/ZnIn₂S₄ nanocomposites avoid noble metals, achieving 85% yield of 3,4-dihydroisoquinoline with minimal byproducts. The ZnIn₂S₄ matrix enhances charge separation, improving catalytic turnover .
Q. How do structural modifications influence biological activity in dihydroisoquinoline derivatives?
- Antitubercular Activity : 1-(Furan-2-yl) derivatives exhibit MIC values of 3.1 µg/mL against Mycobacterium tuberculosis H37Rv. Docking studies show hydrogen bonding with Tyr158 and Met103 in enoyl-ACP reductase .
- Fungicidal Applications : 1-(3-Quinolyl) derivatives target Fusarium spp. via inhibition of ergosterol biosynthesis, as shown in patent WO 2021074309 .
Q. What methodologies resolve challenges in reducing β-nitroamine intermediates?
- LiAlH₄-Mediated Reduction : Converts β-nitroamines to chiral vicinal diamines (e.g., 1,2-diamines with 75% yield). Excess reductant and low temperatures (-20°C) prevent over-reduction .
- Protecting Groups : Acetylation of amine intermediates stabilizes products during purification .
Key Methodological Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
